![molecular formula C14H22N2O2 B14355802 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol CAS No. 92493-51-1](/img/structure/B14355802.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol typically involves the reaction of 4-methylphenylpiperazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methylphenylpiperazine with glycidol: This step is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its effects on the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmitter release and reuptake are of particular interest.
類似化合物との比較
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine: Known for its nonselective serotonin receptor agonist activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
Uniqueness
3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol is unique due to its specific structural features and potential applications in various fields. Its ability to interact with neurotransmitter receptors sets it apart from other piperazine derivatives, making it a compound of interest for further research and development.
特性
CAS番号 |
92493-51-1 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
3-[4-(4-methylphenyl)piperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-14(18)11-17/h2-5,14,17-18H,6-11H2,1H3 |
InChIキー |
JWJGEOPDEUHNMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


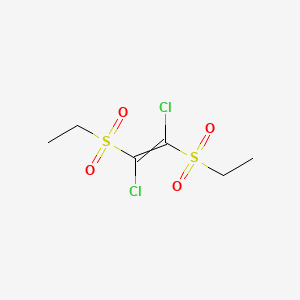
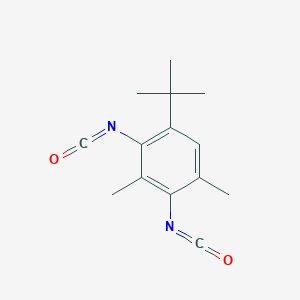
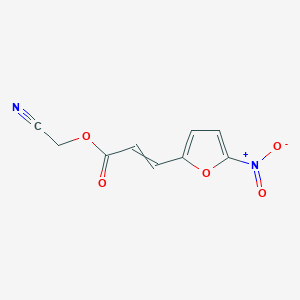
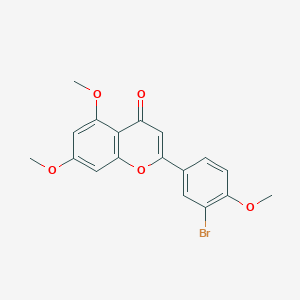
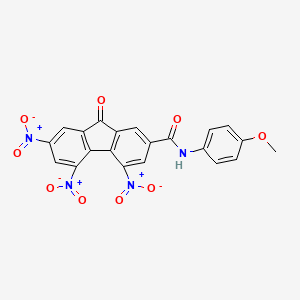
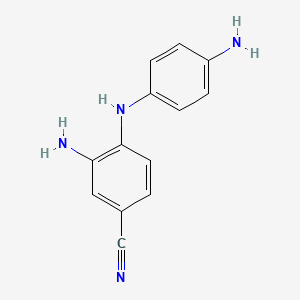

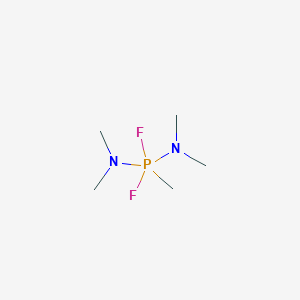
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
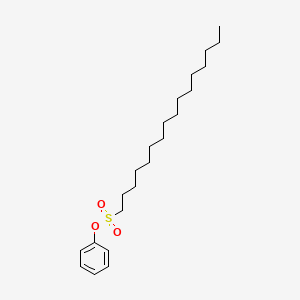

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)


